molecular formula C16H11F2NOS2 B2639799 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034513-95-4

2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2639799
CAS No.: 2034513-95-4
M. Wt: 335.39
InChI Key: JVOQNCMGDMBZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a synthetic benzamide derivative of high interest in chemical and pharmaceutical research. This compound features a distinct molecular architecture, characterized by a 2,6-difluorobenzamide moiety linked to a methylene bridge connected to both thiophen-2-yl and thiophen-3-yl groups. This structure is analogous to other researched compounds like 2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide . The primary value of this compound lies in its potential as a key intermediate or precursor in medicinal chemistry and drug discovery. Researchers utilize this and similar benzamide scaffolds in the synthesis and exploration of novel bioactive molecules . Its mechanism of action is not explicitly defined for this specific compound, but related benzamide derivatives are frequently investigated for their ability to interact with various enzymatic targets and biological pathways, often serving as inhibitors or modulators of protein function. The presence of the dual thiophene rings and fluorine atoms makes it a particularly valuable scaffold for structure-activity relationship (SAR) studies, allowing scientists to probe interactions at specific biological targets. Applications: This chemical is intended for use in laboratory research only. Potential applications include serving as a building block in organic synthesis, a candidate in high-throughput screening assays, and a core structure in the development of potential therapeutic agents. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is offered For Research Use Only, explicitly excluding any application in diagnostics, therapeutics, or consumption by humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NOS2/c17-11-3-1-4-12(18)14(11)16(20)19-15(10-6-8-21-9-10)13-5-2-7-22-13/h1-9,15H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOQNCMGDMBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-difluorobenzoyl chloride with thiophene derivatives under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.108 - 124.432
Pseudomonas aeruginosa31.108 - 248.863

The compound demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in certain assays.

Case Studies

  • Study on MRSA : A study assessed the compound's effectiveness against MRSA biofilms, revealing significant reduction in biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL.
  • In Vitro Testing : Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of nucleic acid and peptidoglycan production pathways.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, similar compounds have shown promising profiles regarding absorption, distribution, metabolism, and excretion (ADME). The presence of fluorine is anticipated to enhance lipophilicity, potentially improving bioavailability.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and thiophene rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pyrazole-Linked Benzamides

  • GSK-7975A (2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide):

    • Substituents : A pyrazole ring replaces the thiophene groups, with a 4-hydroxy-2-(trifluoromethyl)benzyl moiety.
    • Activity : Developed by GlaxoSmithKline as a selective CRAC (Calcium Release-Activated Calcium) channel blocker, demonstrating efficacy in modulating immune responses .
    • Key Difference : The trifluoromethyl and hydroxyl groups in GSK-7975A enhance polarity and hydrogen-bonding capacity compared to the thiophene-containing target compound, which may reduce membrane permeability .
  • BD00794291 (2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide):

    • Structure : Nearly identical to GSK-7975A, with the same pyrazole core and trifluoromethyl/hydroxyl substituents.
    • Synthesis : Prepared via Pd/C-catalyzed hydrogenation and column chromatography, yielding a high-purity (98%) product .

Thiophene-Containing Analogues

  • N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide :
    • Structure : Shares a thiophen-2-yl group but replaces the second thiophene with a morpholine ring.
    • Conformation : The morpholine adopts a chair conformation, and the thiophene ring forms a 63.54° angle with the morpholine plane. Hydrogen bonding via N–H⋯O interactions stabilizes the crystal lattice .
    • Relevance : Highlights the conformational flexibility of thiophene-containing benzamides, which may influence target binding compared to rigid pyrazole derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound GSK-7975A N-(Morpholin-4-yl)(thiophen-2-yl)methylbenzamide
Molecular Weight ~371.4 (estimated) 397.3 (C₁₈H₁₂F₅N₃O₂) 314.4 (C₁₆H₁₈N₂O₂S)
Key Substituents Thiophen-2-yl, Thiophen-3-yl Pyrazole, CF₃, OH Morpholine, Thiophen-2-yl
Polarity Moderate (thiophene rings) High (OH, CF₃) Moderate (morpholine O, thiophene S)
Synthetic Yield Not reported ~66% (similar protocols) Not reported

Notes:

  • The absence of polar groups (e.g., OH, CF₃) may limit aqueous solubility but enhance blood-brain barrier penetration compared to GSK-7975A .

Crystallographic and Conformational Analysis

  • Target Compound: No crystal data available. Predicted to adopt a twisted conformation due to steric clash between thiophene rings, similar to the 85.2° inter-ring tilt observed in N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide .
  • Pyrazole Analogs : GSK-7975A’s crystal structure is unreported, but its synthetic precursor (from ) forms a glassy solid, suggesting amorphous packing in the solid state .

Biological Activity

2,6-Difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

The synthesis of 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach is the condensation of 2,6-difluorobenzoyl chloride with thiophene derivatives, often catalyzed by bases such as triethylamine in inert atmospheres to avoid side reactions.

Chemical Properties:

  • Molecular Formula: C15_{15}H12_{12}F2_{2}N2_{2}S2_{2}
  • Molecular Weight: 330.4 g/mol
  • CAS Number: Not specified in the search results.

The biological activity of this compound is attributed to its structural features, particularly the difluoro groups and thiophene rings. These components can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. Such interactions may modulate enzyme or receptor activities, contributing to its observed pharmacological effects.

Biological Activity

Research indicates that compounds similar to 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exhibit various biological activities:

  • Anticancer Activity:
    • In vitro studies have shown that related compounds display significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, certain derivatives have demonstrated IC50_{50} values in the low micromolar range, indicating potent anticancer effects .
    • A comparative study highlighted that some derivatives exhibited greater cytotoxicity than doxorubicin, a standard chemotherapy drug .
  • Antifungal Activity:
    • Recent research has identified related compounds that exhibit broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL . This suggests potential applications in treating fungal infections.
  • Enzyme Inhibition:
    • The compound's mechanism may involve inhibition of specific enzymes linked to cancer progression or fungal metabolism. For example, studies on related benzamide derivatives indicate their role as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression involved in cancer .

Case Studies

Several studies have explored the biological activity of compounds closely related to 2,6-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide:

StudyFindings
Demonstrated interaction with key molecular targets leading to modulation of enzyme activities.
Showed significant cytotoxicity against multiple cancer cell lines with IC50_{50} values lower than standard treatments.
Identified broad-spectrum antifungal properties with low MIC values against various pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.